VUF14481
Description
VUF14481 is a partial agonist of the human histamine H4 receptor (hH4R) with submicromolar binding affinity. It is structurally derived from 2-aminopyrimidine scaffolds and is notable for its non-covalent, reversible interaction with the hH4R binding pocket . Pharmacologically, this compound exhibits a pEC50 of 6.3 ± 0.2 in GTPγS binding assays, indicating moderate efficacy in G protein activation .
Properties
CAS No. |
1605301-41-4 |
|---|---|
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-17-15(14-6-4-3-5-7-14)12-16(18-13)20-10-8-19(2)9-11-20/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
FHEMZKQJVJEDAZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC=CC=C2)=CC(N3CCN(C)CC3)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF14481; VUF-14481; VUF 14481; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with VUF14480: Structural and Functional Insights
Structural Similarities and Differences
Both VUF14481 and VUF14480 share a 2-aminopyrimidine core but differ in their side-chain substituents:
Table 1: Structural and Reactivity Comparison
Pharmacological Profiles
Binding Affinity and Efficacy
- hH4 Receptor Affinity: Both compounds exhibit submicromolar pKi values (6.3–6.5), but their affinity is 100-fold lower than earlier 2-aminopyrimidines due to the absence of a protonated 2-amino group interaction with E5.46 in hH4R . In the hH4-C983.36S mutant, VUF14480’s affinity decreases slightly, while this compound’s remains stable, confirming its non-covalent binding mode .
Functional Activity:
- G Protein Activation :
- β-Arrestin2 Recruitment :
Broader Context: Comparison with Other hH4R Ligands
JNJ 7777120
- Unlike VUF14480, its effects are fully reversed after washing .
Implications for Receptor Studies
- This compound: Ideal for reversible binding studies and dynamic receptor interaction analyses due to its non-covalent mechanism.
- VUF14480 : Used for irreversible receptor occupancy experiments, enabling long-term modulation of hH4R activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
